6-Bromo-3-methylimidazo[1,2-A]pyridine
Overview
Description
Mechanism of Action
Target of Action
6-Bromo-3-methylimidazo[1,2-A]pyridine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of this compound are likely to be the bacterial cells causing tuberculosis.
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit anti-tb activity . The compound likely interacts with its targets, causing changes that inhibit the growth and replication of the tuberculosis bacteria.
Result of Action
The result of the action of this compound is the inhibition of the growth and replication of the tuberculosis bacteria . This leads to a reduction in the bacterial load, contributing to the treatment of tuberculosis.
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-A]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Cellular Effects
Some imidazo[1,2-A]pyridine analogues have been shown to have significant anti-TB activity
Preparation Methods
CKD-602 is synthesized through a semi-synthetic route, starting from camptothecin. The compound is then converted to its hydrochloride salt form to enhance its water solubility .
Industrial production of CKD-602 involves the use of STEALTH® liposomal technology, which encapsulates the compound in liposomes to improve its therapeutic index and prolong its circulation time in plasma . This method enhances drug exposure in tumors and improves efficacy compared to the free drug .
Chemical Reactions Analysis
CKD-602 primarily undergoes reactions related to its role as a topoisomerase I inhibitor. The compound interacts with DNA to form a stable complex with topoisomerase I, preventing the re-ligation of single-strand breaks in DNA . This leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells .
Common reagents and conditions used in these reactions include the use of cell culture media for in vitro studies and various buffers for in vivo studies . The major products formed from these reactions are cleaved DNA fragments and apoptotic bodies .
Scientific Research Applications
CKD-602 has been extensively studied for its antitumor properties. It has shown efficacy against a broad spectrum of human tumor types, including ovarian, lung, colon, and mammary carcinomas . In addition to its use in cancer research, CKD-602 has been investigated for its potential to inhibit invasion and metastasis in cervical cancer .
The compound’s ability to induce apoptosis and cell-cycle arrest makes it a valuable tool in studying the molecular mechanisms of cancer progression and treatment . CKD-602 has also been used in preclinical models to evaluate the efficacy of novel drug delivery systems, such as STEALTH® liposomes .
Comparison with Similar Compounds
CKD-602 is similar to other camptothecin derivatives, such as topotecan and irinotecan, which also function as topoisomerase I inhibitors . CKD-602 has shown improved water solubility and a better therapeutic index compared to these compounds . The use of STEALTH® liposomal technology further enhances its efficacy and reduces toxicity .
Other similar compounds include gimatecan and BNP-1350, which are also camptothecin derivatives with antitumor activity . CKD-602’s unique formulation and delivery method make it a promising candidate for further development and clinical use .
Properties
IUPAC Name |
6-bromo-3-methylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGGKPUJKHDJAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216222-91-1 | |
Record name | 6-bromo-3-methylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.